molecular formula C15H30ClN3O2 B8118208 ENMD-1068 (hydrochloride)

ENMD-1068 (hydrochloride)

Cat. No. B8118208
M. Wt: 319.87 g/mol
InChI Key: UDMQQSSIEIJEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENMD-1068 (hydrochloride) is a useful research compound. Its molecular formula is C15H30ClN3O2 and its molecular weight is 319.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality ENMD-1068 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ENMD-1068 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endometriosis Research

ENMD-1068, a protease-activated receptor 2 antagonist, has been studied for its effects on endometriosis. In a mouse model, ENMD-1068 dose-dependently inhibited the development of endometriotic lesions, potentially due to its antiangiogenic and anti-inflammatory activities (Wang et al., 2014).

Liver Fibrosis Research

Research on liver fibrosis indicates that ENMD-1068 can attenuate TGF-β1/Smad2/3 signaling in mice, suggesting its potential in treating liver fibrosis. The study showed a reduction in collagen content and α-smooth muscle actin, implying a decrease in liver fibrosis severity (Sun et al., 2017).

Rheumatoid Arthritis Research

ENMD-1068 has been explored in the context of rheumatoid arthritis. The study found that ENMD-1068 significantly inhibited the release of proinflammatory cytokines from synovial tissue in a dose-dependent manner, indicating a potential role in treating rheumatoid arthritis (Kelso et al., 2007).

Lung Inflammation and Neutrophil Recruitment

A study on lung inflammation demonstrated that ENMD-1068, by blocking protease-activated receptor 2, can reduce neutrophil recruitment and lung inflammation in mice. This finding suggests its potential application in respiratory inflammatory conditions (Almeida et al., 2020).

Neutrophil Oxidative Metabolism

ENMD-1068 has been shown to modulate neutrophil oxidative metabolism via the protease-activated receptor-2. This could have implications for controlling excessive neutrophil activation in various inflammatory conditions (Sroussi et al., 2012).

properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQQSSIEIJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ENMD-1068 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.